1-Aminoglucose

Description

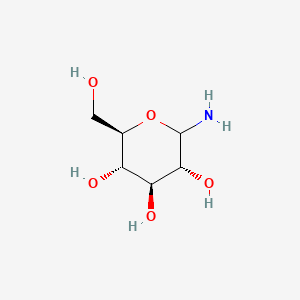

Structure

3D Structure

Properties

CAS No. |

30104-32-6 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-2-amino-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1,7H2/t2-,3-,4+,5-,6?/m1/s1 |

InChI Key |

WCWOEQFAYSXBRK-GASJEMHNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)N)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)N)O)O)O)O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 1 Aminoglucose

Rearrangement Reactions Involving Aminoglucose Scaffolds

Rearrangement reactions provide powerful and often highly stereoselective routes to complex molecules from simpler starting materials. numberanalytics.comnih.gov In carbohydrate chemistry, these reactions can be used to install new functional groups, including amino groups, onto a sugar scaffold.

Sigmatropic rearrangements, such as the Overman and Claisen rearrangements, are valuable tools in organic synthesis. numberanalytics.com A related process, the allyl cyanate (B1221674)/isocyanate rearrangement, has been successfully applied to glycal systems to stereoselectively synthesize N-glycosides and their derivatives. acs.orgnih.gov This metal-free methodology allows for the efficient transfer of stereochemical information. acs.org

The general sequence for this rearrangement on a glycal scaffold is:

A glycal (a cyclic enol ether derivative of a sugar) is functionalized with an allyl carbamate (B1207046) group. nih.gov

The carbamate is dehydrated in situ to form a transient allyl cyanate intermediate. nih.gov

This cyanate undergoes a spontaneous rsc.orgrsc.org-sigmatropic rearrangement to produce a glycosyl isocyanate. acs.orgnih.gov

The highly reactive isocyanate is then trapped by a nucleophile (such as an alcohol or amine) to yield the final N-glycosyl carbamate or urea (B33335) product. acs.org

Similarly, the Curtius rearrangement, which transforms an acyl azide (B81097) into an isocyanate, can be used to generate carbamates. organic-chemistry.orgmasterorganicchemistry.com In this process, an acyl azide undergoes thermal or photochemical rearrangement to an isocyanate, which can be trapped by an alcohol to form a carbamate, providing another pathway to N-functionalized sugar derivatives. organic-chemistry.org

Radical-Based Strategies for N-Glycosylation

Traditional N-glycosylation methods often rely on acid-promoted, ionic pathways involving oxocarbenium intermediates. researchgate.netresearchgate.net These methods can face challenges with sensitive substrates, particularly alkyl amines, and may require harsh conditions. nih.gov Radical-based strategies have emerged as a powerful alternative, offering milder conditions and excellent functional-group tolerance. researchgate.netnih.gov

These strategies typically involve the generation of a glycosyl radical at the anomeric position. researchgate.net One approach uses readily accessible glycosyl sulfinates as radical precursors under basic conditions. nih.gov Mechanistic studies suggest a pathway where iodide plays a key role in generating a glycosyl radical from the sulfinate. nih.gov This radical can then proceed via two potential routes:

It is converted to a well-defined glycosyl iodide intermediate, which is then attacked by the amine nucleophile in a stereospecific S_N2 reaction. nih.gov

An alternative pathway involves the direct coupling of the glycosyl radical with a nitrogen-centered radical. nih.gov

Other radical strategies include photoredox and metallaphotoredox catalysis, which use light and a suitable catalyst to generate the glycosyl radical from stable precursors like 1-hydroxy carbohydrates. researchgate.netnih.gov Radical-mediated cleavage of glycosidic bonds has also been demonstrated using hydroxyl radicals, which can abstract a hydrogen atom from the C1 position to form a carbon radical intermediate. cjcatal.com These methods represent a significant advance, enabling the synthesis of complex N-glycosides under conditions that are orthogonal to traditional ionic methods. researchgate.netnih.gov

Photoredox Radical Strategies

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, and glycosylamines, including derivatives of 1-aminoglucose, are competent precursors for such transformations. In this approach, a photosensitizer absorbs light and initiates a single-electron transfer (SET) process.

N-Aryl glycosylamines, which can be readily prepared from this compound, are excellent substrates for oxidative SET. The nitrogen atom's lone pair is crucial, as its oxidation by an excited photocatalyst generates a key nitrogen-centered radical cation. This intermediate can then undergo further reactions. For instance, fragmentation of this radical cation can lead to the formation of an electrophilic oxocarbenium ion and an aminyl radical, or it can engage in proton-coupled electron transfer (PCET) to yield a nitrogen-centered radical.

A significant application of this strategy involves the generation of α-amino radicals from glycosylamines. These radicals are versatile intermediates for forging new carbon-carbon and carbon-heteroatom bonds at the anomeric position. Research has demonstrated that N-arylamino sugars can be activated by an iridium-based photocatalyst to undergo reactions with various radical acceptors, showcasing the synthetic potential of this methodology.

Radical/Ionic Hybrid Approaches

The reactivity of this compound derivatives can be channeled through hybrid pathways that involve both radical and ionic intermediates. The generation of a radical at the anomeric position is often followed by or is in equilibrium with an ionic species, allowing for a broader range of reaction outcomes.

The key intermediate often invoked in these mechanisms is the nitrogen-centered radical cation, formed via SET as described in photoredox catalysis. This species can fragment to produce a glycosyl radical, which is nucleophilic and can add to electron-deficient alkenes. Alternatively, the radical cation can evolve into an electrophilic intermediate, such as an oxocarbenium ion or an iminium ion, which then reacts with nucleophiles. This dual reactivity allows for controlled access to different product classes from a single precursor. The specific pathway taken—radical or ionic—can often be influenced by the reaction conditions, the nature of the substituent on the nitrogen atom, and the coupling partner.

Metallaphotoredox Catalysis

Metallaphotoredox catalysis combines the benefits of photoredox catalysis with transition metal catalysis, enabling reaction pathways that are inaccessible to either system alone. This dual catalytic approach has been successfully applied to the functionalization of glycosylamine derivatives.

In this synergistic system, the photocatalyst generates radical intermediates from the this compound derivative, while the transition metal catalyst (often nickel or copper) orchestrates the bond-forming event. For example, a glycosyl radical generated via photoredox activation can be trapped by a low-valent nickel(0) or copper(I) complex. This generates a high-valent metal-glycosyl intermediate (e.g., Ni(III) or Cu(II)). Reductive elimination from this intermediate forges the desired bond and regenerates the active metal catalyst, completing the catalytic cycle. This strategy has proven effective for challenging cross-coupling reactions, such as the formation of C-glycosides by coupling glycosylamines with aryl halides.

Factors Governing Stereoselectivity and Regioselectivity

Achieving high levels of stereoselectivity and regioselectivity is paramount in carbohydrate chemistry. For reactions involving this compound, several factors are critical in determining the outcome at the anomeric center and other positions.

The primary factor governing stereoselectivity in reactions at the anomeric carbon is the anomeric effect. This stereoelectronic effect generally favors axial substituents (α-anomer in the case of glucose) over equatorial ones for electronegative atoms at the anomeric position. However, in the case of this compound, the stability of the anomers (α vs. β) is also influenced by the solvent and the nature of the substituent on the nitrogen. The α-anomer of this compound is known to be the more stable form in the solid state.

During reactions that proceed through an oxocarbenium ion intermediate, the stereochemical outcome is often dictated by the substituent at the C2 position. A participating group at C2 (like an acetyl or benzoyl group) can form a cyclic dioxolanylium ion intermediate, which blocks the α-face of the sugar ring. This forces incoming nucleophiles to attack from the β-face, leading predominantly to the formation of 1,2-trans glycosidic bonds. In the absence of a participating C2-substituent, a mixture of α and β products is often obtained, with the ratio influenced by thermodynamic and kinetic factors, including the principles of Curtin-Hammett.

Regioselectivity becomes crucial when this compound undergoes reactions involving its multiple hydroxyl groups. Selective protection and deprotection strategies are traditionally used to control which hydroxyl group reacts. However, regioselectivity can also be influenced by the inherent reactivity differences of the hydroxyl groups. The primary hydroxyl at C6 is generally the most sterically accessible and nucleophilic, often reacting preferentially over the secondary hydroxyls at C2, C3, and C4.

Nucleophilic Character and Reactivity of the Amino Group

The amino group at the anomeric C1 position of this compound is a potent nucleophile, a characteristic that defines much of its reactivity. The nucleophilicity of this primary amine allows it to readily react with a wide array of electrophiles.

This reactivity is most commonly demonstrated in the formation of N-glycosyl compounds. This compound reacts with electrophilic reagents such as:

Isothiocyanates: To form N-glycosylthioureas.

Isocyanates: To produce N-glycosylureas.

Acylating agents (e.g., acid chlorides, anhydrides): To yield N-acyl-1-aminoglucose derivatives (glycosyl amides).

Sulfonyl chlorides: To generate N-glycosylsulfonamides.

The table below summarizes the reactions of the amino group in this compound with various electrophiles, leading to important classes of N-glycosyl compounds.

| Electrophile Class | Reagent Example | Product Class |

| Isothiocyanates | Phenyl isothiocyanate | N-Glycosylthiourea |

| Acyl Halides | Acetyl chloride | N-Acyl Glycosylamine |

| Sulfonyl Halides | Tosyl chloride | N-Glycosylsulfonamide |

| Activated Esters | NHS esters | N-Acyl Glycosylamine |

The nucleophilic character of the amino group is fundamental to the synthesis of neoglycoconjugates and other biologically relevant molecules where a sugar moiety is linked through a nitrogen atom. The stability of the resulting N-glycosidic bond is, however, a critical consideration, as it can be susceptible to hydrolysis, particularly under acidic conditions.

Derivatization Strategies and Analogs of 1 Aminoglucose

Formation of N-Acyl Glycosylamines

The direct N-acylation of glycosylamines like 1-aminoglucose is a fundamental transformation for producing N-glycosyl amides, which are structural components of glycoproteins and can act as glycomimetics. rsc.orgtandfonline.com The synthesis of these compounds can be challenging due to the lability of the starting glycosylamine, which is prone to hydrolysis and anomerization. rsc.orgtandfonline.com To overcome this, methods have been developed that utilize unprotected glycosylamines under mild conditions to ensure high yields without competing deglycosylation. tandfonline.comtandfonline.com

One effective method involves the use of 3-acyl-5-methyl-1,3,4-thiadiazole-2(3H)-thiones as acylating agents in hydro-organic media. tandfonline.com This approach has been successfully applied to the synthesis of N-glycopeptide building blocks and N-acylglycosylamine-based non-ionic surfactants. tandfonline.com For instance, N-octanoyl-β-D-glucosylamine, synthesized via this route, has demonstrated utility in membrane protein studies. tandfonline.com Another approach employs nitromethane (B149229) as a solvent for the acylation of electron-poor glycosylamines with carboxylic anhydrides under acidic conditions. nih.gov

The synthesis of N-glycosyl amides can also be achieved sequentially, starting from glycosyl azides which are reduced to glycosylamines and immediately coupled with activated carboxylic acids. rsc.org This strategy avoids the isolation of the unstable glycosylamine intermediate. rsc.org For example, catalytic hydrogenation of a glycosyl azide (B81097) yields the corresponding glycosylamine, which can then be derivatized. rsc.orgrsc.org

Table 1: Methods for N-Acylation of Glycosylamines

| Acylating Agent/Method | Solvent/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-acyl-5-methyl-1,3,4-thiadiazole-2(3H)-thiones | Hydro-organic media | N-acylglycosylamines, N-glycopeptide building blocks | High yields, avoids deglycosylation | tandfonline.com |

| Acetic Anhydride | N,N-dimethylformamide | N-acetylglycosylamines | Retains original configuration | acs.org |

| Carboxylic Anhydride | Nitromethane (acidic) | N-acylglycosylamines (from electron-poor substrates) | Effective for electron-poor glycosylamines | nih.gov |

| Activated Carboxylic Acids (sequential from azide) | Various (e.g., Pd/C for reduction) | N-glycosyl amides | Avoids isolation of unstable glycosylamine | rsc.org |

Synthesis of Iminosugar Derivatives from Glycosylamines

Glycosylamines are valuable precursors for the synthesis of iminosugars, a significant class of carbohydrate mimics known for their potent inhibitory activity against glycosidases and glycosyltransferases. nih.govmdpi.comresearchgate.net The general strategy involves the nucleophilic addition of carbon-based reagents to the open-chain imine tautomer of the glycosylamine, followed by cyclization to form the iminosugar ring. nih.govmdpi.com This approach provides access to a wide variety of iminosugar-C-glycosides. researchgate.net

Various protected glycosylamines, such as N-benzyl, N-(alkoxycarbonyl), and N-(tert-butanesulfinyl) derivatives, have been employed to enhance stability and control stereoselectivity during synthesis. nih.gov N-tert-butanesulfinyl glycosylamines, for example, react with a range of Grignard and organolithium reagents to produce aminoalditols with good to excellent diastereoselectivity. nih.govresearchgate.net These intermediates can then be cyclized to form pyrrolidine (B122466) and piperidine (B6355638) iminosugars. nih.gov

Recent advancements include one-pot methodologies where the glycosylamine is formed in situ and trapped by nucleophiles, leading to diverse C-aryl iminosugars. nih.gov Furthermore, the use of bis-glycosylamines, prepared from a carbohydrate and a diamine, offers a straightforward route to dimeric iminosugars, which can exhibit unique biological activities compared to their monomeric counterparts. mdpi.comresearchgate.net

Table 2: Selected Iminosugar Syntheses from Glycosylamines

| Glycosylamine Type | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| N-tert-butanesulfinyl glycosylamine | Grignard/Organolithium reagents | 1,2-syn or 1,2-anti-aminoalditols | Pyrrolidine/Piperidine iminosugars | nih.govresearchgate.net |

| Free glycosylamine (in situ) | Electron-rich aromatics | - | C-aryl iminosugars | nih.gov |

| Bis-glycosylamine | LiAlH₄ (reduction), MsCl (cyclization) | Dimeric aminoalditol | Dimeric iminosugars | mdpi.comresearchgate.net |

| N-benzyl-N-glycosylhydroxylamine | Organometallic reagents | Open-chain aminoalditols | Iminosugar-C-glycosides | tandfonline.com |

Construction of Aminosugar-Containing Oligosaccharides and Glycoconjugates

This compound and its derivatives are pivotal building blocks for the synthesis of complex aminosugar-containing oligosaccharides and glycoconjugates. numberanalytics.comnumberanalytics.com These molecules are essential for studying a multitude of biological recognition events. rsc.orgrsc.org The construction of these structures often involves the chemoselective ligation of a glycosylamine to another molecule or surface. rsc.org

A significant advancement is the finding that oxyamine ligation is dramatically accelerated when starting with glycosylamines instead of reducing sugars. rsc.org This method, which does not require a catalyst, increases reaction rates by up to 500-fold and can be performed under mild, near-neutral conditions, which is particularly beneficial for sensitive structures like sialylated glycans. rsc.org

Glycosylamines are also used to create building blocks for combinatorial glycopeptide libraries. beilstein-journals.org For example, glycosylamines can be condensed with linkers like tert-butyl malonate and then attached to an aromatic backbone, creating orthogonally protected glycoconjugates suitable for solid-phase peptide synthesis. beilstein-journals.org This diversity-oriented approach allows for the rapid generation of multivalent glycomimetics. nih.gov The use of hydrazide or aminoxy derivatized surfaces can also be used to form glycosylamines directly from reducing sugars for the creation of carbohydrate arrays.

Phosphorylated Aminosugars and Nucleotide Sugar Analogs

Phosphorylation of aminosugars and the synthesis of their nucleotide sugar analogs are critical for creating probes to study carbohydrate metabolism and enzyme mechanisms. nih.govacs.org 6-Aminoglucose can be phosphorylated by yeast hexokinase, although it is a slow substrate compared to glucose. nih.govosti.gov The resulting 6-aminoglucose-6-phosphate is an excellent isosteric analog of glucose-6-phosphate and has been used to study enzymes like phosphoglucomutase and alkaline phosphatase. acs.org

The synthesis of nucleotide sugar analogs often starts from the corresponding sugar phosphates. researchgate.netacs.org For example, N-acetylglucosamine-1-phosphate analogs can be converted to their corresponding UDP-sugar nucleotides by the GlmU uridyltransferase enzyme. acs.org These unnatural UDP-donors are valuable for synthesizing modified glycosaminoglycans. acs.org Nucleosides themselves are glycosylamines, consisting of a nucleobase linked to a sugar. wikipedia.orgsigmaaldrich.com Analogs of these structures, created by modifying the sugar or base, are widely used as antiviral and anticancer agents. wikipedia.orgmdpi.com The synthesis of these complex molecules can involve multi-step chemical modifications starting from simple sugars like α-D-glucose. mdpi.com

Synthesis of Metal-Based Glycoconjugates with Aminosugar Ligands

The conjugation of aminosugars to metal centers creates metal-based glycoconjugates with potential applications in diagnostics and therapy, particularly as anticancer agents. researchgate.netsci-hub.se These compounds combine the biological targeting ability of carbohydrates with the therapeutic or imaging properties of metal ions.

One synthetic strategy involves forming Schiff base ligands from aminosugars (like glucosamine) and aldehydes (such as salicylaldehyde), which are then complexed with metal ions like copper(II), cobalt(II), or zinc(II). ubc.caresearchgate.netcdnsciencepub.com Another approach is the synthesis of organometallic π-complexes, such as ferrocenyl-sugar conjugates. ubc.ca

A more recent and efficient route involves a transmetallation reaction. rsc.org In this method, a zinc(II)-dithiocarbamato intermediate functionalized with an amino-glucose is first synthesized. The glycoconjugated ligand is then transferred to a different metal, such as gold(III), gold(I), or platinum(II), by reacting the zinc complex with the appropriate metal salt. rsc.org This strategy is highly efficient and avoids the need for protection/deprotection steps or chromatographic purification. rsc.org

Table 3: Approaches to Metal-Based Glycoconjugates

| Method | Ligand Type | Metal Ions | Key Features | Reference |

|---|---|---|---|---|

| Schiff Base Complexation | Salicylaldimine | Cu(II), Co(II), Zn(II) | Direct complexation of pre-formed ligand | ubc.caresearchgate.netcdnsciencepub.com |

| Organometallic π-Complexes | - | Fe (Ferrocene) | Formation of organometallic bonds | ubc.ca |

| Transmetallation | Dithiocarbamate | Au(III), Au(I), Pt(II) | High-yield, no protection/deprotection needed | rsc.org |

Other Chemically Modified Aminosugar Analogs and Glycomimetics

Beyond the major classes of derivatives, this compound serves as a scaffold for a variety of other chemically modified analogs and glycomimetics. nih.govnih.gov These molecules are designed to mimic the structure of natural carbohydrates while possessing enhanced stability or novel biological activities. rsc.org

One area of interest is the synthesis of aminoglycoside analogs. Aminoglycosides are a class of antibiotics, and resistance to them often arises from enzymatic modification. frontiersin.orgfrontiersin.org Semisynthetic analogs are developed by chemically modifying the natural aminoglycoside scaffold to evade these resistance mechanisms. frontiersin.org For example, the addition of an (S)-4-amino-2-hydroxy-1-oxobutyl (AHBA) side chain to the 1-amino group of kanamycin (B1662678) A produces amikacin, which shows improved activity against resistant pathogens. frontiersin.org

Another class of glycomimetics is the N-glycosyl sulfonamides. conicet.gov.ar These compounds replace the glycosidic linkage with a more stable sulfonamide bond. They can be synthesized from glycosyl thioacetates, which are reacted with primary amines to form sulfenamides, followed by oxidation to the desired sulfonamides. conicet.gov.ar These novel glycomimetics have shown promise as enzyme inhibitors. conicet.gov.ar

Advanced Analytical Characterization in 1 Aminoglucose Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental tools for the detailed structural analysis of 1-aminoglucose, providing information on its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. researchgate.net ¹H NMR and ¹³C NMR are standard methods used to determine the types and proportions of polysaccharide residues and the configuration of glycosidic bonds. researchgate.net

¹H NMR: The proton NMR spectrum of a carbohydrate provides information on the anomeric protons, which typically appear in a distinct region of the spectrum. researchgate.net For instance, in related sugar compounds, anomeric proton signals can be observed between δ 4.4 and δ 4.6. researchgate.net The chemical shifts and coupling constants obtained from ¹H NMR spectra are vital for determining the stereochemistry of the sugar. oregonstate.edu

¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the this compound molecule. The chemical shifts of the carbon atoms, particularly the anomeric carbon, are indicative of the α- or β-configuration. researchgate.netresearchgate.net For example, in studies of [1-¹³C]glucose, the C1 carbon signals for the α- and β-anomers appear at distinct chemical shifts (e.g., 92.7 and 96.7 ppm, respectively). nih.gov

Multi-dimensional NMR: Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for assigning all the proton and carbon signals in the this compound structure. researchgate.netbitesizebio.com

COSY spectra reveal proton-proton couplings, helping to trace the connectivity of protons within each sugar ring. oxinst.com

HSQC experiments correlate directly bonded proton and carbon atoms, providing a "fingerprint" of the molecule. researchgate.netbitesizebio.com

HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkage between different parts of the molecule. researchgate.net

These multi-dimensional techniques are essential for overcoming the signal overlap often present in 1D spectra of complex carbohydrates. bitesizebio.com

Table 1: Representative NMR Data for Glucose Derivatives

| Nucleus | Experiment Type | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|---|

| ¹H | 1D NMR | 3.0 - 5.5 (ring protons), 4.5 - 5.5 (anomeric protons) | Proton environment, stereochemistry, coupling constants |

| ¹³C | 1D NMR | 60 - 105 | Carbon skeleton, anomeric configuration |

| ¹H-¹H | COSY | N/A | J-coupling between protons, proton connectivity |

| ¹H-¹³C | HSQC | N/A | Direct C-H bond correlations |

| ¹H-¹³C | HMBC | N/A | Long-range C-H correlations, linkage analysis |

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. mdpi.com The IR spectrum shows absorption bands corresponding to the vibrations of specific chemical bonds. wikipedia.org For this compound, key characteristic absorptions include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

N-H stretching: Usually observed in the same region as O-H stretching, around 3200-3500 cm⁻¹.

C-H stretching: Signals appearing just below 3000 cm⁻¹.

N-H bending: An absorption band around 1570-1650 cm⁻¹ is indicative of the primary amine group. researchgate.net

C-O stretching: Strong absorptions in the 1000-1200 cm⁻¹ range, arising from the C-O bonds of the alcohol and ether groups. researchgate.net

C-N stretching: Typically found in the 1020-1250 cm⁻¹ region.

The presence and position of these bands confirm the presence of the key functional groups in the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, multi-dimensional)

Mass Spectrometry (MS) Applications in Aminosugar Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. capes.gov.br In the context of aminosugars like this compound, MS and its hyphenated techniques are crucial for structural elucidation and linkage analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful method for the analysis of complex carbohydrate mixtures and for determining the linkages between sugar units. nih.gov The technique involves separating the components of a mixture by liquid chromatography before they are introduced into the mass spectrometer for analysis. shimadzu.com

In a typical workflow for linkage analysis, the carbohydrate is first permethylated, then hydrolyzed into its constituent monosaccharides. These are then often derivatized, for example with 1-phenyl-3-methyl-5-pyrazolone (PMP), to improve their chromatographic behavior and ionization efficiency. nih.gov The derivatized monosaccharides are then separated by reversed-phase LC and analyzed by tandem MS. nih.gov

The fragmentation patterns observed in the MS/MS spectra provide detailed information about the original linkage positions. koreascience.kr By comparing the fragmentation of an unknown sample to that of known standards, the glycosidic linkages can be determined. nih.gov This method is highly specific and can be used for the rapid analysis of oligosaccharides and polysaccharides. nih.gov

X-Ray Crystallography for Absolute Configuration and Molecular Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise positions of all atoms in the molecule, as well as their chemical bonds and stereochemistry. wikipedia.orgnih.gov

This technique provides an unambiguous determination of the absolute configuration (D or L) of the sugar, which is defined by the orientation of the hydroxyl group on the chiral carbon furthest from the anomeric center. creative-proteomics.comcazypedia.org The D-configuration is most common for naturally occurring sugars. creative-proteomics.commasterorganicchemistry.com The crystal structure also reveals details about the conformation of the pyranose ring and the orientation of the amino and hydroxyl groups. This detailed structural information is invaluable for understanding the biological activity and chemical reactivity of this compound.

While obtaining suitable crystals of carbohydrates can be challenging, the resulting structural information is unparalleled in its detail. researchgate.net For example, the crystal structures of related vanadium(V) complexes with 2-aminoglucose Schiff-base ligands have been determined, revealing the coordination geometry around the metal center and the conformation of the sugar ligand. rsc.org

Development and Validation of Analytical Methods for Aminosugar Research

The development and validation of robust analytical methods are critical for ensuring the accuracy and reliability of data in aminosugar research. nih.govspringernature.com This process is essential for applications ranging from quality control of pharmaceutical products to metabolic studies. springernature.com

Method validation involves establishing a set of performance characteristics to demonstrate that the analytical procedure is suitable for its intended purpose. springernature.com Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in a given range. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). tandfonline.comresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govtandfonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govtandfonline.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Various analytical methods have been developed and validated for the analysis of aminosugars, including gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with different detection systems. nih.govtandfonline.comresearchgate.net For instance, a GC-MS method based on trimethylsilyl-dithioacetal derivatization has been validated for the simultaneous determination of multiple classes of carbohydrates, including aminosugars, demonstrating good linearity (R² > 0.99), and low LODs and LOQs. nih.gov Similarly, HPLC methods coupled with fluorescence or pulsed amperometric detection have been compared and validated for the analysis of aminosugars in complex samples. tandfonline.comresearchgate.net More recently, ultra-high-performance liquid chromatography (UPLC) coupled to high-resolution mass spectrometry has been developed for the rapid and sensitive quantification of sugar-related compounds, including aminosugars. researchgate.net

Theoretical and Computational Studies on 1 Aminoglucose Systems

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) methods are powerful tools for investigating the intricate details of chemical reaction mechanisms. nih.govaps.org By solving the Schrödinger equation for a given molecular system, QM calculations, particularly those based on Density Functional Theory (DFT), can map out entire potential energy surfaces for a reaction. glycoforum.gr.jpnih.gov This allows for the identification of transition states (the highest energy point along a reaction coordinate), intermediates, and the calculation of activation energy barriers, which directly relate to reaction rates. libretexts.orghi.isnih.gov

A pertinent example of applying QM to elucidate reaction pathways involving amino sugars is the computational investigation of the Maillard reaction, a complex series of reactions between reducing sugars and amino compounds. wur.nl Theoretical studies using DFT have been conducted to explore the initial and intermediate stages of the Maillard reaction between glucose or galactose and the amino acid lysine (B10760008). nih.govresearchgate.net These studies propose reaction mechanisms and calculate the relative energy changes for different steps in both gaseous and aqueous phases. nih.gov

Key findings from these computational studies on the Maillard reaction include:

Both the Nα- and Nε-amine groups of lysine can react with the sugar's carbonyl group, but the reaction barrier is lower for the Nε-channel, suggesting a faster reaction rate through this pathway. nih.gov

DFT calculations can model the reaction in different environments, such as in the gas phase or with solvent effects included, to better simulate real-world conditions. nih.gov

The calculations help to elucidate the formation mechanisms of various Maillard reaction products, providing a basis for controlling these reactions in food chemistry and other fields. nih.govcore.ac.uk

Table 1: Calculated Energy Barriers for Key Steps in the Maillard Reaction (Glucose + Lysine) This table presents illustrative data based on computational studies of the Maillard reaction, a proxy for potential reactions involving 1-aminoglucose.

| Reaction Step | Phase | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Amadori Rearrangement | Gaseous Phase | DFT | ~66.7 | researchgate.net |

| Amadori Rearrangement | Aqueous Solution | DFT | ~68.8 | researchgate.net |

| Nε-channel Reaction | Aqueous Solution | wB97XD/6-31+G(d) | Lower barrier than Nα-channel | nih.gov |

Furthermore, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed to study enzyme-catalyzed reactions involving amino sugars. nih.govnih.gov In this approach, the reactive center of the enzyme's active site is treated with high-level QM, while the surrounding protein and solvent are modeled using more computationally efficient MM force fields. nih.gov A combined computational and experimental study on the catalytic mechanism of human GalNAc-T2, a retaining glycosyltransferase that initiates mucin-type O-glycosylation, successfully used QM/MM calculations to analyze substrate-substrate interactions and identify key factors supporting catalysis. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, governed by a set of classical mechanics equations known as a force field. ebsco.com This technique provides a detailed, atomistic view of molecular motion, allowing researchers to study the conformational flexibility and dynamics of molecules like this compound in various environments. plos.orgnih.govnih.gov

While specific MD studies on this compound are not widely documented, extensive research on its derivative, N-acetyl-D-glucosamine (GlcNAc), provides significant insight. nih.govzenodo.org MD simulations, often used in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in understanding the conformational behavior of GlcNAc. nih.govuva.es These studies have revealed that the conformational preferences of GlcNAc are largely controlled by a network of intramolecular hydrogen bonds. uva.esacs.org The interaction between the N-acetyl group and adjacent hydroxyl groups plays a dominant role in stabilizing specific conformations. uva.esacs.org

Computational studies on GlcNAc have identified several key conformational features:

In vacuo, the molecule's conformation is stabilized by intramolecular hydrogen bonds, leading to compact structures. fu-berlin.de

In aqueous solution, the shielding effect of water molecules weakens the internal hydrogen bonds, resulting in less rigid structures. fu-berlin.de

The N-acetyl side-chain conformation has been effectively predicted using simulations that include explicit solvent molecules. uva.esacs.org

Analysis of MD trajectories can identify distinct metastable conformational states and the dynamics of transitions between them. fu-berlin.de

Table 2: Key Conformational Features of N-acetyl-D-glucosamine from Computational Studies Data derived from studies on N-acetyl-D-glucosamine (GlcNAc), a close derivative of this compound.

| Feature | Finding | Computational Method | Reference |

|---|---|---|---|

| Dominant Interaction | Conformational preferences are controlled by intramolecular hydrogen bonds, especially a strong OH···O=C interaction. | DFT, MD | uva.esacs.org |

| Side-Chain Orientation | The spatial disposition of the flexible CH2OH side chain leads to three staggered configurations (G+, G–, T). | DFT | acs.org |

| Solvent Effect | Structures are more compact in vacuo and less rigid in explicit water due to the weakening of internal hydrogen bonds. | MD | fu-berlin.de |

| Metastable States | Analysis of MD data in vacuo identified 5 distinct metastable conformations. | MD, Perron Cluster Cluster Analysis (PCCA) | fu-berlin.de |

In Silico Modeling for Reaction Product Prediction and Energy Optimization

In silico modeling encompasses a wide range of computational techniques used to simulate chemical processes and predict their outcomes. For reactions involving this compound, these models are invaluable for predicting potential products and optimizing reaction conditions by calculating the energies of intermediates and transition states.

One critical area where in silico modeling provides essential insights is in glycosylation reactions. The mechanism of these reactions often involves unstable intermediates such as ion pairs. glycoforum.gr.jp DFT calculations are exceptionally well-suited for evaluating these transient species. glycoforum.gr.jp For example, computational studies on glucosyl donors have been used to calculate the structure and relative energies of contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). glycoforum.gr.jp By determining the relative stability of different ion pair conformations (e.g., α-CIP vs. β-CIP), chemists can predict the stereochemical outcome of the reaction. glycoforum.gr.jp

Moreover, computational models are being used to accelerate the optimization of reaction conditions. By calculating Gibbs free energy barriers for a reaction under various conditions, it is possible to build a model that predicts the outcome without performing every experiment. chemrxiv.org This approach, which can be enhanced with machine learning, significantly reduces the time and resources required for reaction optimization. chemrxiv.org

Table 3: Example of In Silico Energy Optimization for Glycosylation Intermediates This table illustrates how computational methods are used to evaluate the relative stability of key intermediates in glycosylation reactions, which influences product distribution. Data is based on a model glucosyl donor.

| Intermediate Species | Conformation | Computational Method | Relative Gibbs Energy (kcal/mol) | Significance | Reference |

|---|---|---|---|---|---|

| α-Contact Ion Pair (αCIP) | 4H3 | DFT(M06-2X) | 10.6 | More stable intermediate | glycoforum.gr.jp |

| β-Contact Ion Pair (βCIP) | 4H3 | DFT(M06-2X) | ~1.0-1.5 higher than αCIP | Less stable intermediate, disfavored pathway | glycoforum.gr.jp |

| Solvent-Separated Ion Pair (SSIP) | 4H3 | DFT(M06-2X) | Comparable to CIPs | Another potential intermediate on the reaction coordinate | glycoforum.gr.jp |

Computational Approaches to Understanding Stereoselectivity

One of the most significant challenges in carbohydrate chemistry is controlling and predicting the stereoselectivity of reactions, particularly the formation of the glycosidic bond. chemrxiv.orgcore.ac.uk Computational chemistry is at the forefront of addressing this challenge, with machine learning emerging as a particularly powerful tool. rsc.orgchemrxiv.orgnih.govnih.gov

Recent studies have successfully used random forest algorithms, a type of machine learning model, to predict the stereoselective outcome of glycosylation reactions with high accuracy. rsc.orgnih.gov These models are trained on large, systematic datasets of reactions where factors like the nucleophile, electrophile, catalyst, solvent, and temperature are varied. core.ac.ukrsc.org The key to the success of these models is the use of descriptors—numerical representations of molecular properties—that are calculated using quantum mechanics. rsc.orgnih.gov These descriptors quantify the steric and electronic characteristics of each reaction component.

By training on this data, the machine learning model can learn the complex, often non-intuitive relationships between reaction inputs and the stereochemical outcome. chemrxiv.orgrsc.org The trained model can then predict the α/β ratio for new, unseen combinations of reactants and conditions, providing a powerful predictive tool for synthetic chemists. rsc.orgchemrxiv.orgnih.gov This approach not only predicts outcomes but also helps to quantify the degree of influence of each variable, revealing, for instance, that environmental factors can be more influential than the coupling partners themselves in certain areas of chemical space. rsc.org

Table 4: Descriptors Used in Machine Learning Models for Predicting Glycosylation Stereoselectivity These descriptors are calculated using quantum mechanics to quantify the properties of each component in a glycosylation reaction.

| Reaction Component | Descriptor Type | Example | Reference |

|---|---|---|---|

| Electrophile (Donor) | Electronic | 13C NMR shift of anomeric carbon (C1) | nih.gov |

| Electrophile (Donor) | Steric | Stereochemistry at C2 and C4 (axial/equatorial) | nih.gov |

| Nucleophile (Acceptor) | Electronic | 17O NMR shift of acceptor oxygen | nih.gov |

| Nucleophile (Acceptor) | Steric | Exposed surface area of acceptor oxygen and α-carbon | nih.gov |

| Acid Catalyst | Electronic | Anion charge | nih.gov |

| Solvent | Physical Property | Dielectric constant | nih.gov |

Beyond machine learning, computational methods are also used to investigate the factors controlling regioselectivity in the synthesis of aminosugars. researchgate.net For instance, theoretical investigations into the Sharpless asymmetric aminohydroxylation reaction have helped to propose distinct ligand binding domains within the catalyst that lead to opposite regioselectivity depending on the ligand and substrate used. researchgate.net Such insights are crucial for the targeted synthesis of specific aminosugar derivatives. researchgate.net

Development of New Computational Methodologies for Glycoscience

The field of computational glycoscience is rapidly evolving, with the continuous development of new methodologies and software tools designed to tackle the unique complexities of carbohydrates. numberanalytics.comnumberanalytics.com These advancements are paving the way for more sophisticated and accurate studies of systems involving this compound.

A major focus of development is on improving the study of protein-glycan interactions, which are fundamental to many biological processes. ug.edu.ploup.comnih.gov Challenges in this area include the high flexibility of glycans and the often shallow, electrostatically driven binding sites on proteins. mdpi.comug.edu.pl New computational strategies are being developed to address these issues, including:

Specialized Docking Protocols: Methods that incorporate ligand and receptor flexibility and the explicit role of solvent molecules are being designed to more accurately predict binding modes. ug.edu.plnih.gov

Deep Learning for Binding Site Prediction: New tools like PeSTo-Carbs and GlycanInsight use deep learning algorithms trained on known protein-glycan complex structures to predict carbohydrate binding sites on new protein targets with high accuracy. nih.govrsc.org

Coarse-Grained (CG) Models: CG models, which represent groups of atoms as single particles, are being developed for glycosaminoglycans (GAGs) to allow for longer and larger-scale simulations of their interactions. ug.edu.pl

Another area of active development is the creation of computational frameworks that can automatically construct and analyze complex glycosylation reaction networks. nih.gov These tools can take lists of enzymes and substrates as input and generate the entire network of possible products, helping to identify rate-limiting steps and understand the regulation of glycan biosynthesis. nih.gov Additionally, new software like CarbArrayART is being developed to streamline the storage, processing, and analysis of high-throughput glycan microarray data. nih.gov

Table 5: Examples of New Computational Tools in Glycoscience These emerging tools enhance the ability of researchers to study complex carbohydrate systems, including those involving this compound.

| Tool/Methodology | Function | Application Area | Reference |

|---|---|---|---|

| GlycanInsight | Predicts and characterizes carbohydrate-binding pockets on protein structures using deep learning. | Protein-Glycan Interactions | rsc.org |

| PeSTo-Carbs | A deep learning model to predict protein interaction interfaces with carbohydrates. | Protein-Glycan Interactions | nih.gov |

| GAGfinder | A tandem mass spectrum peak finding algorithm developed specifically for glycosaminoglycans (GAGs). | Glycoanalytics | bu.edu |

| CarbArrayART | Software for the storage, processing, and reporting of glycan microarray data. | Glycoanalytics | nih.gov |

| Automated Network Construction | A computational framework to automatically construct and analyze glycosylation reaction networks. | Systems Glycobiology | nih.gov |

| Dynamic Molecular Docking (DMD) | An MD-based docking method that incorporates flexibility and explicit solvent for protein-GAG systems. | Molecular Docking | nih.gov |

Q & A

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Perform meta-analysis of existing studies, assessing variables like dosage, exposure time, and model organism physiology. Use contradiction frameworks (e.g., TRIZ) to identify principal factors (e.g., membrane permeability differences) . Validate hypotheses via comparative assays in parallel models (e.g., murine vs. human cell lines) under standardized conditions .

Q. How can computational modeling optimize this compound’s synthesis yield while minimizing byproducts?

- Methodological Answer : Apply density functional theory (DFT) to predict reaction pathways and transition states. Pair with kinetic Monte Carlo simulations to model reaction dynamics. Validate predictions experimentally using design-of-experiments (DoE) approaches, such as factorial designs, to test catalyst loading and temperature interactions .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships of this compound in pharmacological studies?

- Methodological Answer : Use non-parametric models like sigmoidal Emax or four-parameter logistic regression. For heteroscedastic data, apply weighted least squares or generalized additive models (GAMs). Report confidence intervals and Akaike information criterion (AIC) values to justify model selection .

Q. How should researchers address ethical and reproducibility challenges in long-term this compound toxicity studies?

- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Use blinded randomized trials in animal models, with third-party oversight for data integrity. Share raw data and protocols via open-access platforms, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Data Management and Interpretation

Q. What frameworks ensure robust data quality when this compound research involves multi-institutional collaborations?

- Methodological Answer : Implement standardized data collection templates (e.g., REDCap) with predefined variables (e.g., pH, storage conditions). Conduct inter-laboratory calibration using reference samples. Use mixed-effects models to account for institutional variability in meta-analyses .

Q. How can machine learning enhance structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Train convolutional neural networks (CNNs) on crystallographic databases to predict binding affinities. Validate with leave-one-out cross-validation and SHAP (SHapley Additive exPlanations) values for interpretability. Integrate molecular dynamics simulations to assess conformational stability .

Contradiction and Innovation

Q. What methodologies identify and prioritize contradictions in this compound’s mechanistic studies?

- Methodological Answer : Apply dialectical materialist analysis to distinguish principal contradictions (e.g., conflicting enzymatic inhibition data) from secondary ones. Use Pareto analysis to rank contradictions by impact on research goals. Resolve via iterative hypothesis testing, prioritizing falsifiable predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.